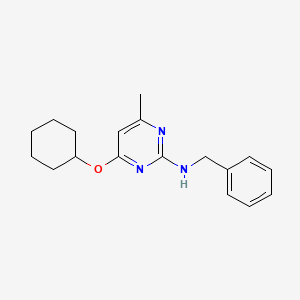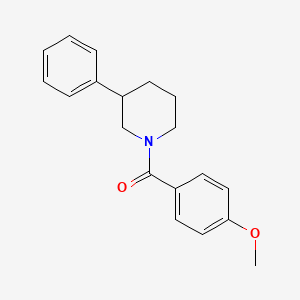![molecular formula C20H30N2O2 B5539979 [(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)
[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol” falls within the category of organic compounds known for their complex synthesis processes and the involvement in various chemical reactions. Such compounds are often characterized by their unique molecular structures and have been the subject of extensive research due to their potential applications in various fields of chemistry and material science.
Synthesis Analysis
Research into the synthesis of complex organic compounds often involves multi-step processes that include the formation of key intermediate structures. For example, the synthesis and characterization of related compounds have been detailed through various methods, including reaction of aryl Grignard reagents with aryl(3-isocyanopyridin-4-yl)methanones leading to diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, indicative of the complex synthesis routes these compounds may involve (Kobayashi et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various techniques, including X-ray diffraction. These studies reveal the crystalline nature and molecular conformation, such as the chair and envelope conformations observed in pyrrolidine rings (Huichun Zhu et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature can be complex, involving multiple steps and resulting in a variety of products. For example, the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine demonstrates the complex reactions these compounds undergo, highlighting the intricate interactions at the molecular level (Nojima et al., 1996).
Physical Properties Analysis
The physical properties of such organic compounds are often determined by their molecular structure. For example, the crystal structure analysis provides insights into the compound's stability, conformation, and the intermolecular interactions that dictate its physical properties. The analysis of similar compounds through X-ray diffraction and DFT studies reveals intricate details about their conformation and stability (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, are closely tied to their molecular structure. Studies involving similar compounds, such as the synthesis and evaluation of derivatives for antitubercular and antifungal activity, highlight the potential chemical interactions and reactivity these compounds exhibit (Syed et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound [(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol can be synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. Such compounds often exhibit specific conformations and molecular structures, which are crucial for their applications in various fields of chemistry and pharmacology (S. Naveen et al., 2015).
Catalytic Applications
- Compounds similar to [(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol have been used in catalytic processes, such as gold(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, demonstrating their potential in synthetic chemistry and pharmaceutical applications (P. Matouš et al., 2020).
Molecular Interaction Studies
- The molecular interaction of similar compounds with specific receptors can be studied to understand their binding mechanisms. This is particularly relevant in drug design, where understanding how these molecules interact with biological targets is crucial (J. Shim et al., 2002).
Potential in Drug Development
- Compounds like [(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol can be modified and used as scaffolds in the development of new pharmaceutical agents. Their structural complexity allows for the exploration of novel therapeutic agents (Devin M Swanson et al., 2009).
Photophysical Properties
- Research into the photophysical properties of related compounds can provide insights into their behavior under different light conditions, which is beneficial for applications in materials science and photodynamic therapy (Justin J. Wilson et al., 2010).
Structural Analyses for Drug Design
- The crystal structure analysis of related compounds contributes to the understanding of their stereochemistry and helps in the design of drugs with specific molecular orientations for targeted action (Huichun Zhu et al., 2009).
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-15-6-7-17(10-16(15)2)20(24)22-12-18(19(13-22)14-23)11-21-8-4-3-5-9-21/h6-7,10,18-19,23H,3-5,8-9,11-14H2,1-2H3/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFKCGMEVQGZTH-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C(C2)CO)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)
![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)